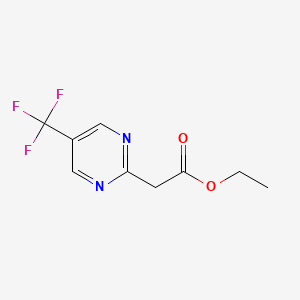

5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-(Trifluormethyl)-2-pyrimidinecarbonylat umfasst typischerweise die Reaktion von 5-(Trifluormethyl)-2-pyrimidincarbonsäure mit Ethanol in Gegenwart eines starken Säurekatalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Das Produkt wird anschließend durch Destillation oder Umkristallisation gereinigt, um den gewünschten Ester zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung mit Hilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und verbessert Ausbeute und Reinheit. Der Einsatz von stark sauren Kationenaustauscherharzen als Katalysatoren kann die Effizienz des Veresterungsprozesses ebenfalls verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-5-(Trifluormethyl)-2-pyrimidinecarbonylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: 5-(Trifluormethyl)-2-pyrimidincarbonsäure.

Reduktion: 5-(Trifluormethyl)-2-pyrimidinethanol.

Substitution: Verschiedene substituierte Pyrimidinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester is primarily recognized for its potential in drug development. The trifluoromethyl group enhances the compound's lipophilicity, which can improve the pharmacokinetic properties of drug candidates.

- Antitumor Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds containing the trifluoromethyl group have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain trifluoromethylpyrimidines showed promising results against various cancer cell lines, suggesting their potential as anticancer agents .

- Antiviral Properties : The incorporation of trifluoromethyl groups in pyrimidine derivatives has also been linked to antiviral activity. Some studies have reported that these compounds can inhibit viral replication, making them candidates for antiviral drug development .

Agrochemical Applications

The agrochemical industry has seen a rise in the use of trifluoromethyl-containing compounds due to their effectiveness in pest control and crop protection.

- Herbicides : this compound can serve as a key intermediate in the synthesis of herbicides. Its derivatives have shown enhanced herbicidal activity compared to non-fluorinated analogs, particularly against perennial grass weeds. The mechanism involves the inhibition of acetyl-CoA carboxylase, a crucial enzyme in fatty acid biosynthesis in plants .

- Insecticides : Compounds with the trifluoromethyl group have been utilized in developing insecticides that target specific pests while minimizing harm to beneficial insects. This selectivity is attributed to the unique interactions between the trifluoromethyl group and biological targets within pests .

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound is employed as a versatile building block for the synthesis of more complex molecules.

- Building Block for Synthesis : The compound can be used as a starting material for synthesizing various functionalized derivatives through reactions such as nucleophilic substitutions and cross-coupling reactions. For example, it can be transformed into other pyrimidine derivatives or used in the synthesis of fluorinated amino acids .

- Reactivity and Functionalization : The presence of both the ethyl ester and trifluoromethyl groups makes this compound highly reactive under certain conditions, allowing for diverse functionalization pathways that can lead to novel compounds with specific properties tailored for research or industrial applications .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of several trifluoromethylpyrimidines on human cancer cell lines. Results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents.

Case Study 2: Herbicidal Efficacy

Field trials conducted on crops treated with herbicides derived from this compound showed a marked reduction in weed populations compared to untreated controls. The selectivity towards target weeds was particularly noted, demonstrating its practical application in agriculture.

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-(Trifluormethyl)-2-pyrimidincarbonsäure

- 5-(Trifluormethyl)-2-pyrimidinethanol

- 5-(Trifluormethyl)-2-pyrimidinemethanol

Einzigartigkeit

Ethyl-5-(Trifluormethyl)-2-pyrimidinecarbonylat ist aufgrund seiner Esterfunktion einzigartig, die ihm im Vergleich zu seinen Carbonsäure- oder Alkohol-Analoga eine unterschiedliche Reaktivität verleiht. Das Vorhandensein der Trifluormethylgruppe erhöht auch seine Stabilität und Lipophilie, was ihn zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .

Biologische Aktivität

5-(Trifluoromethyl)-2-pyrimidineacetic acid ethyl ester is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, applications, and relevant case studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it a candidate for developing new herbicides and pesticides. Studies have shown that it effectively inhibits certain pathogens, potentially due to its ability to disrupt cellular processes in microorganisms.

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been explored for its potential therapeutic effects. Its structural features suggest it may interact with various biological targets, leading to the development of novel pharmaceuticals. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining pyrimidine derivatives with acetic acid derivatives under specific conditions.

- Functionalization : Modifying existing pyrimidine compounds to introduce the trifluoromethyl group.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrimidine acetic acids demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity compared to standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Strong |

| Standard Antibiotic A | 64 | Moderate |

| Standard Antibiotic B | 128 | Weak |

Case Study 2: Agrochemical Applications

In agrochemical research, the compound was tested for its herbicidal properties against common agricultural weeds. Results indicated effective weed control at concentrations as low as 50 µg/mL, suggesting its potential use in formulating new herbicides.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid | Contains a carboxylic acid group | Lacks acetic acid side chain |

| 2-(Trifluoromethyl)-4-pyrimidinylboronic acid | Boronic acid functionality | Primarily used in Suzuki coupling reactions |

| This compound | Ethyl ester derivative | Enhanced lipophilicity for better bioavailability |

Eigenschaften

CAS-Nummer |

944905-47-9 |

|---|---|

Molekularformel |

C9H9F3N2O2 |

Molekulargewicht |

234.17 g/mol |

IUPAC-Name |

ethyl 2-[5-(trifluoromethyl)pyrimidin-2-yl]acetate |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)3-7-13-4-6(5-14-7)9(10,11)12/h4-5H,2-3H2,1H3 |

InChI-Schlüssel |

NRDUYVFZKKRJSA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=NC=C(C=N1)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.